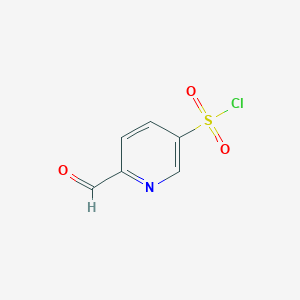

6-Formylpyridine-3-sulfonyl chloride

Description

Contextualization of Pyridine (B92270) Sulfonyl Chlorides in Advanced Organic Synthesis Research

Pyridine sulfonyl chlorides are a class of heterocyclic compounds that have found significant utility as intermediates in organic synthesis. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing linkages. Pyridine-3-sulfonyl chloride, for instance, is a key intermediate in the synthesis of various pharmaceutical compounds, including the potassium-competitive acid blocker Vonoprazan. chemicalbook.comnbinno.com The reactivity of the sulfonyl chloride allows for the introduction of the pyridylsulfonyl moiety into target molecules, a common scaffold in medicinal chemistry. guidechem.comacs.org The position of the sulfonyl chloride group on the pyridine ring influences its reactivity and the properties of the resulting derivatives, making these compounds versatile tools for chemists. acs.org

Academic Importance of the Formylpyridine Scaffold in Chemical Transformations

The formylpyridine scaffold, which consists of a pyridine ring bearing an aldehyde (-CHO) group, is another cornerstone of heterocyclic chemistry. The aldehyde functionality is one of the most versatile groups in organic synthesis, participating in a vast array of chemical transformations. These include nucleophilic additions, Wittig reactions, reductive aminations, and various condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. For example, derivatives of 6-formyl-pyridine-2-carboxylic acid have been synthesized and investigated for their potential as telomerase inhibitors, highlighting the importance of this scaffold in drug discovery. nih.gov The academic interest in formylpyridines lies in their utility as building blocks for constructing more elaborate molecular architectures with potential biological activity. nih.govresearchgate.net

Unique Reactivity Profile and Synthetic Utility of 6-Formylpyridine-3-sulfonyl chloride

6-Formylpyridine-3-sulfonyl chloride is a bifunctional molecule that combines the reactive properties of both an aromatic sulfonyl chloride and a heterocyclic aldehyde. While specific academic research on this particular compound is notably scarce, its potential can be inferred from the known chemistry of its two functional groups. The presence of both a highly reactive electrophilic sulfonyl chloride and a versatile formyl group on the same pyridine ring suggests a unique reactivity profile.

This dual functionality allows for sequential or orthogonal synthetic strategies. A chemist could first utilize the sulfonyl chloride in a sulfonylation reaction with an amine or alcohol, and then subsequently use the formyl group for a separate transformation, such as an imine formation or olefination. This makes the compound a valuable linker or scaffold for building complex molecules where precise control over reactivity is required. The electronic interplay between the electron-withdrawing sulfonyl chloride and formyl groups on the pyridine ring may also modulate the reactivity of each site compared to simpler, monosubstituted pyridines.

Table 1: Physicochemical Properties of 6-Formylpyridine-3-sulfonyl chloride

| Property | Value |

|---|---|

| CAS Number | 2137728-15-3 |

| Molecular Formula | C₆H₄ClNO₃S |

| Molecular Weight | 205.62 g/mol |

| InChIKey | GUBPXRGLSDDYSH-UHFFFAOYSA-N |

Data sourced from available chemical databases. shachemlin.com

Table 2: Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Sulfonyl Chloride | Nucleophilic Substitution | Sulfonamides, Sulfonate Esters |

| Formyl Group | Reductive Amination | Secondary/Tertiary Amines |

| Formyl Group | Wittig Reaction | Alkenes |

| Formyl Group | Condensation | Imines, Hydrazones, Oximes |

Overview of Current Research Gaps and Future Academic Opportunities for the Compound

The most significant research gap concerning 6-Formylpyridine-3-sulfonyl chloride is the profound lack of published literature detailing its synthesis, characterization, and application. While its existence is confirmed in chemical databases shachemlin.com, academic exploration of its synthetic utility is not apparent in the current body of scientific literature.

This scarcity of information presents a clear opportunity for future academic research. Key areas for investigation include:

Development of Synthetic Routes: Establishing an efficient and scalable synthesis for 6-Formylpyridine-3-sulfonyl chloride is the first critical step.

Exploration of Reactivity: A systematic study of its reactivity, focusing on the chemoselectivity and potential for orthogonal reactions of its two functional groups, would be highly valuable.

Application in Synthesis: Demonstrating its utility as a bifunctional building block in the synthesis of novel heterocyclic compounds, particularly for applications in medicinal chemistry and materials science.

Library Synthesis: Utilizing the compound as a scaffold to generate libraries of diverse molecules for biological screening could lead to the discovery of new therapeutic agents.

The investigation of 6-Formylpyridine-3-sulfonyl chloride offers a promising avenue for discovering new synthetic methodologies and constructing novel molecular entities.

Properties

Molecular Formula |

C6H4ClNO3S |

|---|---|

Molecular Weight |

205.62 g/mol |

IUPAC Name |

6-formylpyridine-3-sulfonyl chloride |

InChI |

InChI=1S/C6H4ClNO3S/c7-12(10,11)6-2-1-5(4-9)8-3-6/h1-4H |

InChI Key |

GUBPXRGLSDDYSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Formylpyridine 3 Sulfonyl Chloride

Retrosynthetic Analysis and Strategic Disconnections for the Compound

A retrosynthetic analysis of 6-Formylpyridine-3-sulfonyl chloride reveals several plausible disconnection points, guiding the strategic planning of its synthesis. The primary disconnections involve the carbon-sulfur bond of the sulfonyl chloride and the carbon-carbon bond of the formyl group.

One key disconnection is at the C-S bond, suggesting a precursor such as 6-formylpyridine which could undergo a sulfonylation reaction. Alternatively, a functional group interconversion (FGI) approach points towards a precursor like 6-formyl-3-aminopyridine, which could be converted to the target compound via a diazotization-sulfonylation reaction.

Another strategic disconnection targets the formyl group. This could be introduced late in the synthesis via oxidation of a 6-methyl or 6-hydroxymethyl group on a pre-existing pyridine-3-sulfonyl chloride scaffold. These retrosynthetic pathways are summarized in the following table:

| Disconnection Strategy | Precursor Molecule(s) | Key Transformation |

| C-S Bond Disconnection | 6-Formylpyridine | Chlorosulfonation |

| Functional Group Interconversion (FGI) at 3-position | 6-Formyl-3-aminopyridine | Diazotization-Sulfonylation |

| C-C Bond Disconnection (Formyl Group) | 6-Methylpyridine-3-sulfonyl chloride or 6-(Hydroxymethyl)pyridine-3-sulfonyl chloride | Oxidation |

Precursor Synthesis and Functionalization Approaches to Pyridine (B92270) Ring Systems

The synthesis of 6-Formylpyridine-3-sulfonyl chloride often relies on the stepwise functionalization of a pre-formed pyridine ring. This involves the introduction of the formyl and sulfonyl chloride groups in a specific order to ensure regioselectivity and compatibility with reaction conditions.

Introduction of the Formyl Group at the 6-Position: Methodological Developments

The introduction of a formyl group at the 6-position of a pyridine ring can be achieved through various methods. One common approach is the oxidation of a methyl group. For instance, 6-methylpyridine derivatives can be oxidized to the corresponding aldehyde using a range of oxidizing agents.

A plausible synthetic route could involve the oxidation of a precursor such as 6-methyl-3-nitropyridine, followed by reduction of the nitro group and subsequent diazotization-sulfonylation. The oxidation of the methyl group to a formyl group is a critical step. Below is an illustrative data table for the oxidation of a 6-methylpyridine derivative to the corresponding aldehyde, based on typical laboratory procedures.

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 6-Methyl-3-nitropyridine | Selenium Dioxide | Dioxane/Water | 100 | 12 | 65 |

| 2-Bromo-6-methylpyridine | Manganese Dioxide | Dichloromethane | 25 | 24 | 70 |

| 6-Methylpyridine-3-carboxylic acid | DIBAL-H | Toluene | -78 to 0 | 4 | 80 |

Another powerful method for introducing a formyl group is the Vilsmeier-Haack reaction, which is particularly effective for electron-rich heterocyclic systems. While pyridine itself is electron-deficient, the presence of an activating group, such as an amino group, can facilitate this transformation.

Strategies for Sulfonylation at the 3-Position: Chlorosulfonation Techniques

The introduction of a sulfonyl chloride group at the 3-position of the pyridine ring is typically achieved through chlorosulfonation of a suitable precursor. A common method involves the reaction of a pyridine-3-sulfonic acid with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. The precursor, pyridine-3-sulfonic acid, can be prepared by the sulfonation of pyridine.

The direct chlorosulfonation of pyridine is challenging due to the deactivating effect of the nitrogen atom. However, the use of activating groups or specific reaction conditions can lead to the desired product. An alternative and often more efficient route is the conversion of an amino group at the 3-position into a sulfonyl chloride via a Sandmeyer-type reaction.

Direct Synthesis Routes to 6-Formylpyridine-3-sulfonyl chloride

Direct synthesis routes aim to introduce both the formyl and sulfonyl chloride functionalities in a more convergent manner, potentially reducing the number of synthetic steps.

Oxidative Chlorosulfonation Pathways for Related Pyridine Derivatives

Oxidative chlorosulfonation is a powerful method for the direct conversion of thiols or other sulfur-containing precursors to sulfonyl chlorides. A hypothetical direct route to 6-Formylpyridine-3-sulfonyl chloride could involve the oxidative chlorosulfonation of 6-formyl-3-pyridinethiol. This method offers the advantage of directly installing the sulfonyl chloride group.

Illustrative conditions for such a transformation, based on general procedures for oxidative chlorosulfonation, are presented below:

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 6-Formyl-3-pyridinethiol | N-Chlorosuccinimide, HCl | Acetonitrile | 0-25 | 75 |

| Sodium 6-formylpyridine-3-sulfinate | Thionyl Chloride | Dichloromethane | 0-25 | 85 |

Diazotization-Sulfonylation Protocols Adapted for Formylated Pyridines

The diazotization of an amino group followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source (the Sandmeyer reaction) is a well-established and versatile method for the synthesis of sulfonyl chlorides. wikipedia.orgnih.govorganic-chemistry.orgbyjus.com This protocol is highly adaptable for the synthesis of 6-Formylpyridine-3-sulfonyl chloride from a 3-amino-6-formylpyridine precursor.

The synthesis of the 3-amino-6-formylpyridine precursor can be achieved through various routes, including the reduction of a nitro group or the amination of a halogenated pyridine. Once the precursor is obtained, the diazotization-sulfonylation reaction can be carried out.

A typical procedure involves the formation of a diazonium salt from the aminopyridine using sodium nitrite (B80452) in an acidic medium, followed by the introduction of this salt into a solution containing a copper(I) chloride catalyst and a source of sulfur dioxide.

The following table provides representative conditions for the diazotization-sulfonylation of an aminopyridine derivative:

| Starting Material | Diazotization Conditions | Sulfonylation Conditions | Solvent | Yield (%) |

| 3-Amino-6-formylpyridine | NaNO₂, HCl (aq) | SO₂, CuCl | Acetic Acid/Water | 70 |

| 3-Amino-6-chloropyridine | NaNO₂, H₂SO₄ (aq) | SO₂, CuCl₂ | Acetic Acid/Water | 78 |

| 3-Aminopyridine | t-BuONO, HCl | SO₂, CuCl | Acetonitrile | 65 |

This diazotization-sulfonylation approach is often the most reliable and high-yielding method for accessing pyridine-3-sulfonyl chlorides with various substituents on the ring.

Reaction of Pyridine Sulfonic Acids with Chlorinating Agents (e.g., PCl₅, SOCl₂) in Optimized Solvent Systems

The reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) has been shown to be particularly effective when conducted in specific non-polar aromatic solvents. googleapis.com Research has demonstrated that using chlorobenzene (B131634) or trifluoromethylbenzene as the solvent medium facilitates a clean and controlled reaction. googleapis.com These solvents are advantageous because they are inert under the reaction conditions and help to prevent the formation of unwanted byproducts that can occur in other solvents like toluene. googleapis.com The reaction with PCl₅ proceeds via the substitution of the hydroxyl group of the sulfonic acid with a chlorine atom, producing the desired sulfonyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. indianchemicalsociety.com In some procedures, a mixture of PCl₅ and POCl₃ is used, with the latter serving as both a co-reagent and a solvent. indianchemicalsociety.comchemicalbook.com

Thionyl chloride (SOCl₂) represents another widely used reagent for this conversion. Its primary advantage lies in the nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be easily removed from the reaction mixture, simplifying purification. reddit.com The reaction with SOCl₂ is often catalyzed by N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, a more potent chlorinating species. While this method is standard for converting carboxylic acids to acid chlorides, its application to sulfonic acids is also well-established. researchgate.net

The selection of the appropriate chlorinating agent and solvent is determined by the specific substrate, desired purity, and scale of the synthesis.

Table 1: Comparison of Common Chlorinating Systems for Pyridine Sulfonyl Chloride Synthesis

| Chlorinating Agent | Typical Solvent(s) | Key Advantages | Common Byproducts |

|---|---|---|---|

| Phosphorus Pentachloride (PCl₅) | Chlorobenzene, Trifluoromethylbenzene | High reactivity and yield; avoids certain side reactions. googleapis.com | Phosphorus oxychloride (POCl₃), Hydrogen chloride (HCl). googleapis.com |

| Thionyl Chloride (SOCl₂) | Dichloromethane, Chloroform, neat | Gaseous byproducts simplify purification. reddit.com | Sulfur dioxide (SO₂), Hydrogen chloride (HCl). reddit.com |

Optimization of Reaction Conditions for Research-Scale Synthesis

Yield Enhancement and Byproduct Minimization Strategies

Key strategies for enhancing yield and minimizing byproducts in the synthesis of pyridine sulfonyl chlorides revolve around the careful selection of solvents and precise control of reaction parameters such as temperature.

Temperature control is another vital parameter. The reaction is typically performed at elevated temperatures to ensure complete conversion. For example, a reaction in monochlorobenzene may be conducted at approximately 90°C. google.com Following the reaction, purification is often achieved by vacuum distillation to remove the solvent and the phosphorus oxychloride byproduct, yielding the final product with high purity. google.com This direct distillation, without an aqueous workup, is crucial as pyridine-3-sulfonyl chloride is susceptible to hydrolysis, which would otherwise decrease the yield. google.com

Table 2: Reported Optimization Data for Pyridine-3-sulfonyl chloride Synthesis

| Solvent | Chlorinating Agent | Temperature | Yield | Byproduct Profile | Source |

|---|---|---|---|---|---|

| Chlorobenzene | PCl₅ | ~90°C | 91.7% | 5-chloropyridine-3-sulfonyl chloride < 0.02% | google.com |

| Chlorobenzene | PCl₅ | Reflux | High | Avoids byproducts formed in toluene. | googleapis.com |

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthetic design for 6-Formylpyridine-3-sulfonyl chloride is essential for developing environmentally benign and sustainable processes. mdpi.com The core tenets of green chemistry focus on reducing waste, minimizing the use of hazardous substances, improving atom economy, and enhancing energy efficiency. nih.govresearchgate.net

One approach to a greener synthesis of pyridine-3-sulfonyl chloride involves avoiding traditional, harsh chlorinating agents like PCl₅ and POCl₃ altogether. google.com An alternative route starts with 3-aminopyridine, which undergoes a diazo-reaction followed by a substitution reaction. google.compatsnap.com This method can be performed under mild conditions and circumvents the use of phosphorus-based reagents, which can generate difficult-to-handle waste. This alternative pathway increases the product yield to over 80% while significantly reducing reaction time and production costs, aligning with green chemistry's goal of waste prevention and designing safer chemicals and syntheses. google.compatsnap.com

When considering the more traditional routes, a green chemistry analysis highlights the advantages of thionyl chloride (SOCl₂) over phosphorus pentachloride (PCl₅). The reaction with SOCl₂ has a better atom economy as its byproducts (SO₂ and HCl) are gases that can be easily removed and neutralized, whereas PCl₅ produces phosphorus oxychloride, a corrosive liquid byproduct that requires disposal. reddit.com

Solvent selection is another cornerstone of green chemistry. The demonstrated use of chlorobenzene or trifluoromethylbenzene, while not ideal "green" solvents, represents an optimization that prevents byproduct formation, thereby reducing waste and subsequent purification steps. googleapis.com The ideal green process would utilize safer, recyclable, or bio-based solvents, or even solvent-free conditions where possible. nih.gov The continuous effort to refine synthetic routes for pyridine sulfonyl chlorides reflects a growing commitment to sustainable chemical manufacturing.

Table 3: Green Chemistry Analysis of Selected Synthetic Routes

| Route | Key Reagents | Key Principle Addressed | Waste Products |

|---|---|---|---|

| From 3-Aminopyridine | 3-Aminopyridine, NaNO₂, SO₂/H₂O, CuCl | Safer Synthesis (avoids PCl₅/POCl₃). google.com | N₂, inorganic salts. |

| From Pyridine Sulfonic Acid | Pyridine-3-sulfonic acid, PCl₅, Chlorobenzene | Waste Prevention (minimizes byproducts). googleapis.comgoogle.com | POCl₃, HCl, solvent waste. |

Comprehensive Reactivity and Mechanistic Investigations of 6 Formylpyridine 3 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity is the cornerstone of its function as a sulfonylating agent.

6-Formylpyridine-3-sulfonyl chloride readily reacts with a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new bond to the sulfonyl group. This versatility allows for the synthesis of diverse derivatives. nih.govd-nb.info

N-Nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing compounds attack the sulfonyl chloride to form the corresponding sulfonamides. nih.gov These reactions are fundamental in medicinal chemistry and organic synthesis. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

O-Nucleophiles: Alcohols and phenols react to yield sulfonate esters. d-nb.info This transformation is often used to convert the hydroxyl group into a good leaving group for subsequent substitution or elimination reactions. Pyridine (B92270) or triethylamine is commonly used as a base catalyst.

S-Nucleophiles: Thiols react in a similar fashion to alcohols, producing thiosulfonates. This reaction provides a route to incorporate the sulfonyl moiety into sulfur-containing molecules. d-nb.info

The table below summarizes the representative reactions of the sulfonyl chloride group with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Product Type | General Reaction Conditions |

| N-Nucleophiles | Primary/Secondary Amine (R-NH₂) | Sulfonamide | Base (e.g., Pyridine, Et₃N), Aprotic Solvent |

| O-Nucleophiles | Alcohol (R-OH) | Sulfonate Ester | Base (e.g., Pyridine, Et₃N), Aprotic Solvent |

| S-Nucleophiles | Thiol (R-SH) | Thiosulfonate | Base (e.g., Pyridine, Et₃N), Aprotic Solvent |

This table presents generalized reactivity and conditions based on the typical behavior of aryl sulfonyl chlorides.

The formation of sulfonamides and sulfonate esters from sulfonyl chlorides generally proceeds through a nucleophilic substitution mechanism at the sulfur atom. Two primary pathways are often considered:

Addition-Elimination Mechanism: The nucleophile (amine or alcohol) attacks the electrophilic sulfur atom, leading to a transient, trigonal bipyramidal intermediate. The leaving group (chloride) is then expelled to form the final product. This stepwise pathway is common for reactions at sulfonyl centers. scispace.com

Sₙ2-like Mechanism: A concerted pathway where the nucleophile attacks the sulfur atom as the chloride ion departs simultaneously. The reaction proceeds through a single transition state without the formation of a stable intermediate.

The operative mechanism can depend on the specific reactants, solvent, and reaction conditions. For most reactions involving arenesulfonyl chlorides and amine or alcohol nucleophiles, the pathway is often described as an addition-elimination process.

Nucleophilicity: Stronger nucleophiles react faster. For example, primary amines generally react more rapidly than alcohols.

Steric Hindrance: Bulky substituents on either the nucleophile or the sulfonyl chloride can slow the reaction rate.

Solvent Effects: Polar aprotic solvents can facilitate the reaction by stabilizing charged intermediates or transition states.

Electronic Effects: The electron-withdrawing nature of the pyridine ring, compounded by the formyl group at the 6-position, is expected to increase the electrophilicity of the sulfonyl sulfur atom, thereby enhancing its reactivity toward nucleophiles compared to less electron-deficient arenesulfonyl chlorides.

Due to its high reactivity, the sulfonyl chloride group is an excellent electrophile, making compounds like 6-formylpyridine-3-sulfonyl chloride powerful sulfonylating agents. d-nb.info This property is exploited to introduce the pyridylsulfonyl group into various molecules. This is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where the sulfonamide or sulfonate ester linkage is a key structural motif. nih.gov The ability to readily react with amines and alcohols makes it a versatile building block for late-stage functionalization in drug discovery. d-nb.info

Reactivity of the Formyl Group

The formyl group (-CHO) provides a second site of reactivity within the molecule, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a variety of nucleophiles. The electron-withdrawing effect of the adjacent pyridine ring enhances this electrophilicity. Common nucleophilic addition reactions include:

Formation of Alcohols: Reduction with agents like sodium borohydride converts the aldehyde to a primary alcohol. Reaction with Grignard or organolithium reagents yields secondary alcohols.

Formation of Imines: Reaction with primary amines leads to the formation of imines (Schiff bases), a common transformation in synthetic chemistry.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, providing a powerful method for C-C bond formation.

The table below outlines some typical nucleophilic addition reactions involving the formyl group.

| Reagent Class | Example Reagent | Product Functional Group |

| Hydride Reagents | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Organometallics | Grignard Reagent (R-MgBr) | Secondary Alcohol |

| Nitrogen Nucleophiles | Primary Amine (R-NH₂) | Imine |

| Phosphorus Ylides | Wittig Reagent (Ph₃P=CHR) | Alkene |

This table illustrates the general reactivity of an aromatic aldehyde functional group.

Condensation Reactions with Amines and Related Derivatives (e.g., Schiff Base Formation)

The chemical structure of 6-Formylpyridine-3-sulfonyl chloride features two primary electrophilic sites susceptible to reaction with amines: the formyl group (aldehyde) and the sulfonyl chloride group. This duality in reactivity leads to competitive reactions, namely the formation of Schiff bases (imines) and sulfonamides.

The reaction of an aldehyde with a primary amine is a classic condensation reaction that yields a Schiff base, characterized by a carbon-nitrogen double bond (azomethine group) nih.govsigmaaldrich.com. This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to form the stable imine nih.gov. The formation of N-substituted imines, also known as Schiff bases, is a well-established transformation in organic synthesis study.com.

Concurrently, the sulfonyl chloride group is a potent electrophile that readily reacts with primary and secondary amines to form stable sulfonamides study.commolport.com. This reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of biologically active compounds. The general mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride nih.gov.

When 6-Formylpyridine-3-sulfonyl chloride is treated with an amine, a competition between these two processes arises. The outcome of the reaction is contingent upon several factors, including the nature of the amine (primary vs. secondary, nucleophilicity), the reaction conditions (temperature, solvent, presence of a catalyst or base), and the relative reactivity of the formyl and sulfonyl chloride groups. For instance, primary amines can react at both sites, whereas secondary amines can only form sulfonamides and are incapable of forming stable imines study.com. The reaction conditions can be tuned to favor one product over the other; for example, acidic catalysis typically promotes Schiff base formation, while the presence of a non-nucleophilic base facilitates sulfonylation nih.govmolport.com.

Table 1: Potential Condensation Reactions with Amines

| Reactant | Functional Group Targeted | Product Type | General Conditions |

| Primary Amine (R-NH₂) | Formyl Group | Schiff Base (Imine) | Acidic catalysis, removal of water |

| Primary Amine (R-NH₂) | Sulfonyl Chloride Group | Sulfonamide | Basic conditions (e.g., pyridine, triethylamine) |

| Secondary Amine (R₂NH) | Sulfonyl Chloride Group | Sulfonamide | Basic conditions |

Selective Oxidation Reactions to Carboxylic Acids and Reduction Reactions to Alcohols

The formyl and sulfonyl chloride groups of 6-Formylpyridine-3-sulfonyl chloride exhibit distinct behaviors under oxidative and reductive conditions, presenting opportunities for selective transformations.

Oxidation Reactions: The formyl group is susceptible to oxidation to a carboxylic acid. Various oxidizing agents can achieve this transformation. Mild and chemoselective methods are available for the oxidation of aldehydes to carboxylic acids, which could potentially be applied to 6-Formylpyridine-3-sulfonyl chloride without affecting the sulfonyl chloride or the pyridine ring. The sulfonyl chloride group is already in a high oxidation state and is generally stable to further oxidation.

Reduction Reactions: Both the formyl and sulfonyl chloride groups can be reduced. The selective reduction of one group in the presence of the other is a significant synthetic challenge.

Reduction of the Formyl Group: The formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This reagent is generally not potent enough to reduce a sulfonyl chloride, thus allowing for the chemoselective formation of (6-(hydroxymethyl)pyridin-3-yl)sulfonyl chloride.

Reduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be reduced to various functional groups. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce sulfonyl chlorides, but would also reduce the formyl group acs.org. More selective methods exist for the reduction of sulfonyl chlorides to thiols, for example, using triphenylphosphine sigmaaldrich.comnih.govrsc.org. This method has been shown to be compatible with other reducible functional groups like ketones and carboxylic acids, suggesting it could be chemoselective for the sulfonyl chloride in the presence of the formyl group nih.govrsc.org.

Table 2: Potential Selective Oxidation and Reduction Reactions

| Reaction Type | Functional Group Targeted | Reagent Example | Product Functional Group |

| Oxidation | Formyl Group | Trichloroisocyanuric acid/TEMPO | Carboxylic Acid |

| Reduction | Formyl Group | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Reduction | Sulfonyl Chloride Group | Triphenylphosphine (PPh₃) | Thiol |

| Reduction | Both Groups | Lithium Aluminum Hydride (LiAlH₄) | Alcohol and Thiol |

Reactivity of the Pyridine Heterocycle

The pyridine ring in 6-Formylpyridine-3-sulfonyl chloride is rendered significantly electron-deficient by the powerful electron-withdrawing effects of both the formyl group and the sulfonyl chloride group. This electronic nature dictates its reactivity towards aromatic substitution, its coordination properties, and its propensity for C-H activation.

Exploration of Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS): Pyridine itself is less reactive than benzene towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom wikipedia.org. Electrophilic attack, when it occurs, generally directs to the 3- and 5-positions study.comquora.com. The presence of two strong deactivating groups (formyl at C6 and sulfonyl chloride at C3) further deactivates the ring, making electrophilic substitution extremely difficult wikipedia.org. Any potential electrophilic attack would be directed to the C5 position, which is meta to both existing substituents.

Nucleophilic Aromatic Substitution (SNA_r): Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the substituents, makes it highly susceptible to nucleophilic aromatic substitution stackexchange.comyoutube.com. Nucleophilic attack on the pyridine ring is favored at the 2-, 4-, and 6-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom stackexchange.comyoutube.com. In 6-Formylpyridine-3-sulfonyl chloride, the C2 and C4 positions are activated for nucleophilic attack. A good leaving group at one of these positions would be readily displaced by a nucleophile. While there are no leaving groups other than hydrogen at the C2, C4, and C5 positions, the high degree of electron deficiency might allow for SNArH reactions (Nucleophilic Aromatic Substitution of Hydrogen) under specific conditions with strong nucleophiles and an oxidizing agent.

Metal Coordination Properties of the Pyridine Nitrogen in the Context of Ligand Design

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a Lewis base and coordinate to metal centers, forming metal complexes wikipedia.org. This property is fundamental to the use of pyridine-containing molecules as ligands in coordination chemistry and catalysis. The coordination ability of the nitrogen in 6-Formylpyridine-3-sulfonyl chloride would be significantly diminished by the strong electron-withdrawing effects of the formyl and sulfonyl chloride substituents. These groups reduce the electron density on the nitrogen atom, thereby weakening its ability to donate its lone pair to a metal ion. Despite this reduced basicity, coordination to hard and highly Lewis acidic metal centers might still be possible. The geometry of the molecule, with potential donor atoms on the substituents (oxygen from the formyl and sulfonyl groups), could allow it to act as a multidentate ligand, potentially forming chelate rings with a metal center.

C-H Activation and Functionalization Strategies on the Pyridine Core

Direct C-H functionalization of pyridines is a challenging but highly sought-after transformation in modern organic synthesis rsc.orgbohrium.com. The electron-deficient nature of the pyridine ring makes it a difficult substrate for many C-H activation reactions that proceed via an electrophilic pathway rsc.orgbohrium.com. For 6-Formylpyridine-3-sulfonyl chloride, the available C-H bonds for activation are at the C2, C4, and C5 positions.

Recent advances have demonstrated that C-H functionalization of electron-deficient pyridines is achievable, often employing transition metal catalysis acs.org. These methods can proceed through various mechanisms, including oxidative addition or concerted metalation-deprotonation. The regioselectivity of such reactions would be a critical aspect to consider. For instance, directed metalation strategies could potentially be employed, where one of the existing functional groups directs the metal catalyst to a specific C-H bond.

Chemoselectivity and Regioselectivity Challenges

The multifunctional nature of 6-Formylpyridine-3-sulfonyl chloride presents significant challenges in achieving selective chemical transformations.

Chemoselectivity: The primary challenge lies in differentiating between the three reactive sites: the formyl group, the sulfonyl chloride group, and the pyridine ring.

Amine Reactions: As discussed in section 3.2.2, reaction with an amine can lead to a mixture of a Schiff base and a sulfonamide. Achieving selectivity requires careful control of reaction conditions.

Reduction Reactions: The reduction of the formyl group versus the sulfonyl chloride group requires the use of chemoselective reducing agents. A strong, non-selective reducing agent like LiAlH₄ would reduce both functionalities.

Reactions with Organometallics: Organometallic reagents (e.g., Grignard or organolithium reagents) could potentially add to the formyl group, substitute the chloride on the sulfonyl group, or add to the electron-deficient pyridine ring. Controlling the outcome of such reactions would be highly challenging.

Regioselectivity: When considering reactions involving the pyridine ring, regioselectivity becomes a key issue.

Nucleophilic Aromatic Substitution: As noted in section 3.3.1, nucleophilic attack is electronically favored at the C2 and C4 positions. Distinguishing between these two sites, if they were both available for substitution, would depend on steric factors and the specific reaction mechanism.

C-H Activation: The regioselectivity of C-H activation on the pyridine ring would be influenced by the directing effects of the existing substituents and the nature of the catalyst employed. The electronic and steric environment of the C-H bonds at positions C2, C4, and C5 are distinct, offering potential for regioselective functionalization under carefully optimized conditions.

Strategies for Differential Reactivity of the Sulfonyl Chloride and Formyl Groups

There is no published research detailing strategies to achieve differential reactivity between the sulfonyl chloride and formyl groups specifically within the 6-Formylpyridine-3-sulfonyl chloride molecule. The inherent electrophilicity of both functional groups suggests that chemoselectivity would be a key challenge in its synthetic applications. The sulfonyl chloride is susceptible to nucleophilic attack by a wide range of nucleophiles (amines, alcohols, etc.), leading to sulfonamides, sulfonates, and other derivatives. Simultaneously, the formyl group is a classic electrophilic site for nucleophilic addition, reduction, and oxidation reactions.

Without experimental data, any discussion of strategies for selective reactions—such as orthogonal protection/deprotection schemes, choice of specific nucleophiles, or catalyst-controlled transformations—would be purely speculative and fall outside the scope of evidence-based scientific reporting.

Influence of Reaction Conditions on Product Distribution

The influence of reaction conditions—including temperature, solvent polarity, pH, and the presence of catalysts—on the product distribution of reactions involving 6-Formylpyridine-3-sulfonyl chloride has not been documented. It is well-established in organic chemistry that these parameters can significantly alter reaction pathways and favor the formation of one product over another. For instance, steric hindrance, electronic effects, and the nature of the reagents would all play a critical role in determining whether a reaction occurs at the sulfonyl chloride or the formyl group. However, without specific studies on this molecule, no data tables or detailed research findings can be presented.

Strategic Applications in Contemporary Organic Synthesis

Functionalization of Biomolecules for Research Purposes

The strategic application of reactive chemical probes is fundamental to elucidating the complex relationship between the structure of a biomolecule and its function. 6-Formylpyridine-3-sulfonyl chloride is a bifunctional reagent that holds potential for the covalent modification of biomolecules, such as peptides and proteins. The reactivity of the sulfonyl chloride moiety allows for the formation of stable sulfonamide bonds with nucleophilic residues, while the formyl group can be utilized in subsequent bioorthogonal reactions.

The covalent labeling of proteins with specific reagents is a powerful tool for investigating their structure, dynamics, and interactions. While specific studies detailing the use of 6-Formylpyridine-3-sulfonyl chloride for protein modification are not prevalent in the reviewed literature, the inherent reactivity of the sulfonyl chloride group provides a basis for its potential application in this area. Sulfonyl chlorides are known to react with primary amines, such as the N-terminal α-amino group of a polypeptide chain and the ε-amino group of lysine side chains, to form stable sulfonamides.

This reaction can be strategically employed to introduce a pyridine (B92270) ring with a formyl handle onto the protein surface. The introduction of this moiety can serve several purposes in structural and functional studies:

Introduction of a Spectroscopic Probe: The pyridine ring can act as a UV-active chromophore, allowing for the determination of labeling efficiency and protein concentration.

Biophysical Characterization: Modification of surface residues can alter the local environment of a protein, and the impact of these changes on protein stability and folding can be monitored using techniques like circular dichroism or fluorescence spectroscopy.

Probing Protein Interactions: The formyl group can be subsequently used for further derivatization, for example, through oxime or hydrazone ligation. This allows for the attachment of larger tags, such as biotin for affinity purification or fluorophores for imaging studies, which can be used to investigate protein-protein or protein-ligand interactions.

The table below illustrates the potential sites of covalent modification on a peptide by 6-Formylpyridine-3-sulfonyl chloride, based on the known reactivity of sulfonyl chlorides with primary amines.

| Amino Acid Residue | Site of Modification | Resulting Linkage | Potential for Further Functionalization |

| N-terminal Amino Acid | α-amino group | Sulfonamide | Yes, via the formyl group |

| Lysine (Lys) | ε-amino group of the side chain | Sulfonamide | Yes, via the formyl group |

Potential Reaction of 6-Formylpyridine-3-sulfonyl chloride with a Peptide:

This is a generalized reaction scheme based on the known reactivity of sulfonyl chlorides.

Derivatization for Enhanced Analytical Methodologies in Research

In analytical chemistry, derivatization is a common strategy to improve the detectability and chromatographic behavior of analytes. While specific applications of 6-Formylpyridine-3-sulfonyl chloride in this context are not widely documented, the closely related compound, pyridine-3-sulfonyl chloride, has been successfully employed as a derivatizing agent to enhance the sensitivity of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). The pyridine moiety, with its ability to be readily protonated, significantly enhances the ionization efficiency of the derivatized analyte in the mass spectrometer's ion source, leading to lower detection limits.

The derivatization reaction with pyridine-3-sulfonyl chloride typically targets functional groups such as hydroxyls and primary or secondary amines in the analyte molecule. The resulting sulfonate ester or sulfonamide is more readily ionized, leading to a stronger signal in the mass spectrometer.

The following table summarizes research findings on the use of pyridine-3-sulfonyl chloride as a derivatization agent for enhanced analytical methodologies.

| Analyte Class | Analytical Method | Purpose of Derivatization | Key Findings |

| Steroidal Estrogens | LC-MS/MS | Increased ionization efficiency | Derivatization with pyridine-3-sulfonyl chloride led to a significant enhancement in signal intensity, allowing for the sensitive detection of estrogens in biological samples. |

| Bisphenols | HPLC-MS/MS | Improved sensitivity | The derivatization enabled the quantification of trace levels of bisphenols in beverage samples by increasing their ionization efficiency. |

| Cytochrome P450 Metabolites | HPLC-MS/MS | Enhanced detection in aqueous media | Pyridine-3-sulfonyl chloride derivatization allowed for the sensitive quantification of various metabolites in in vitro assay systems. |

These examples highlight the utility of the pyridine-sulfonyl chloride scaffold in enhancing the analytical detection of a range of compounds. The presence of a formyl group in 6-Formylpyridine-3-sulfonyl chloride could potentially offer an additional site for secondary derivatization, further expanding its utility in analytical methodologies, although specific research in this area is yet to be extensively reported.

Advanced Spectroscopic and Structural Characterization Methodologies for Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and bonding environment of atoms in a molecule. For 6-Formylpyridine-3-sulfonyl chloride, a full assignment would require a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

While specific experimental spectra have not been reported, the expected NMR data can be predicted. The structure contains four distinct proton environments and six unique carbon environments.

Predicted ¹H and ¹³C NMR Data: A ¹H NMR spectrum would show four signals corresponding to the three aromatic protons and the aldehyde proton. The aldehyde proton would appear most downfield (typically δ 9.5-10.5 ppm). The three protons on the pyridine (B92270) ring would appear in the aromatic region (δ 7.5-9.5 ppm) with splitting patterns dictated by their coupling to each other.

A ¹³C NMR spectrum would display six distinct signals. The carbonyl carbon of the aldehyde would be the most downfield signal (typically δ 185-195 ppm). The remaining five signals would correspond to the carbons of the pyridine ring.

2D NMR for Structural Confirmation:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. It would show correlations between adjacent protons on the pyridine ring, confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which helps in determining the preferred conformation of the molecule, such as the orientation of the sulfonyl chloride group relative to the pyridine ring.

The table below outlines the expected correlations that would be observed in 2D NMR experiments to achieve a full structural assignment.

| Technique | Purpose | Expected Key Correlations for 6-Formylpyridine-3-sulfonyl chloride |

|---|---|---|

| COSY | Identifies H-H couplings (3JHH) | H4 ↔ H5; H2 ↔ H4 (weak, 4J) |

| HSQC | Identifies direct C-H bonds (1JCH) | H(aldehyde) ↔ C(aldehyde); H2 ↔ C2; H4 ↔ C4; H5 ↔ C5 |

| HMBC | Identifies long-range C-H couplings (2,3JCH) | H(aldehyde) ↔ C6, C5; H2 ↔ C3, C4; H4 ↔ C2, C3, C5, C6; H5 ↔ C3, C4, C6, C(aldehyde) |

No dynamic NMR studies for 6-Formylpyridine-3-sulfonyl chloride have been reported. Such studies could potentially be used to investigate the rotational barrier around the C3-S bond. At low temperatures, rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers (rotamers), which would coalesce into averaged signals as the temperature is raised. This would provide valuable information on the molecule's conformational flexibility and the energy barriers between different spatial arrangements.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

A definitive determination of the three-dimensional structure of 6-Formylpyridine-3-sulfonyl chloride in the solid state would be achieved through Single Crystal X-ray Diffraction (SCXRD). To date, the crystal structure has not been reported in the crystallographic databases.

An SCXRD analysis would provide precise atomic coordinates, allowing for the accurate measurement of all bond lengths, bond angles, and torsion angles within the molecule. This data would unambiguously confirm the molecular connectivity and reveal the preferred conformation in the solid state. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the macroscopic properties of the material.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Expected HRMS Data:

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C6H4ClNO3S |

| Monoisotopic Mass | 204.96004 Da |

| [M+H]+ Ion | 205.96787 Da |

In addition to exact mass, MS/MS fragmentation analysis would reveal characteristic bond cleavage patterns. Based on the structure, likely fragmentation pathways would include:

Loss of a chlorine radical (Cl•), m/z ~35

Loss of sulfur dioxide (SO₂), m/z 64

Loss of the entire sulfonyl chloride group (•SO₂Cl)

Loss of carbon monoxide (CO) from the formyl group, m/z 28

These fragmentation patterns provide a structural fingerprint that can be used to identify the compound and distinguish it from isomers.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Although an experimental spectrum for 6-Formylpyridine-3-sulfonyl chloride is unavailable, the expected key absorption bands can be predicted based on its functional groups.

Predicted Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1690 - 1715 |

| Aldehyde (C-H) | Stretching | 2720 - 2820 |

| Sulfonyl Chloride (S=O) | Asymmetric Stretching | 1370 - 1390 |

| Sulfonyl Chloride (S=O) | Symmetric Stretching | 1175 - 1195 |

| Pyridine Ring (C=C, C=N) | Ring Stretching | 1400 - 1600 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Sulfur-Chlorine (S-Cl) | Stretching | 500 - 600 |

The precise positions of these bands can provide subtle information about the electronic environment and conformation of the molecule.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

This section is not applicable to 6-Formylpyridine-3-sulfonyl chloride itself, as the molecule is achiral and does not possess any stereocenters. Therefore, it would not exhibit optical activity and cannot be analyzed by chiroptical techniques like Circular Dichroism (CD). This methodology would only become relevant if the compound were used to synthesize chiral derivatives, in which case CD spectroscopy would be a critical tool for determining the enantiomeric excess and absolute configuration of the resulting products. No such studies have been reported.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 6-Formylpyridine-3-sulfonyl chloride, these calculations would reveal how the electron-withdrawing nature of the sulfonyl chloride and formyl groups influences the electronic environment of the pyridine (B92270) ring.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 6-Formylpyridine-3-sulfonyl chloride, the presence of two strong electron-withdrawing groups is expected to lower the energy of the LUMO significantly, making the molecule a good electrophile. A DFT study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, a different substituted pyridine, calculated a HOMO-LUMO energy gap of 2.3591 eV. nih.gov In another study involving NNN pincer-type ligands with substitutions on the pyridine ring, the HOMO-LUMO gaps varied from 3.23 eV to 5.23 eV depending on the substituent. nih.gov

A hypothetical data table for FMO analysis of 6-Formylpyridine-3-sulfonyl chloride would look like this:

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: Specific values for 6-Formylpyridine-3-sulfonyl chloride are not available in the searched literature and would require a dedicated computational study.

The electron density distribution reveals how electrons are spread across the molecule. Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the electrostatic potential on the surface of the molecule. This map is invaluable for predicting how the molecule will interact with other charged or polar species.

Regions of negative electrostatic potential (typically colored in shades of red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and susceptible to nucleophilic attack. For 6-Formylpyridine-3-sulfonyl chloride, it is anticipated that the areas around the oxygen atoms of the formyl and sulfonyl groups, as well as the nitrogen atom of the pyridine ring, would exhibit negative potential. The hydrogen atom of the formyl group and the sulfur atom of the sulfonyl chloride group would likely be in regions of positive potential, making them electrophilic sites.

Charge distribution analysis, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule. This provides a quantitative measure of the electron distribution and helps to identify reactive sites. In 6-Formylpyridine-3-sulfonyl chloride, the sulfur, carbon of the formyl group, and the carbon atoms attached to these groups on the pyridine ring are expected to carry significant positive charges.

Bond order analysis provides information about the nature and strength of the chemical bonds within the molecule. It can help to understand the delocalization of electrons and the stability of the molecular structure.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. This involves calculating the energies of reactants, products, intermediates, and transition states.

A transition state is a high-energy, unstable configuration that a molecule passes through as it transforms from a reactant to a product. By locating and characterizing the transition state, chemists can understand the energy barrier of a reaction, known as the activation energy.

For reactions involving 6-Formylpyridine-3-sulfonyl chloride, such as nucleophilic substitution at the sulfonyl group, computational analysis would involve mapping the potential energy surface to identify the lowest energy path from reactants to products. The geometry and energy of the transition state would provide insights into the mechanism of the reaction. For instance, studies on the hydrolysis of aromatic sulfonyl chlorides have used computational methods to investigate the structure and stability of transition states. rsc.org

A hypothetical data table for a reaction involving 6-Formylpyridine-3-sulfonyl chloride might include:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | Value |

| Products | Value |

Note: Specific values for reactions of 6-Formylpyridine-3-sulfonyl chloride are not available in the searched literature.

From the calculated energies of the stationary points on the potential energy surface, it is possible to predict important kinetic and thermodynamic parameters. The activation energy, derived from the energy difference between the reactants and the transition state, is crucial for determining the reaction rate. Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can also be calculated to determine the spontaneity and equilibrium position of the reaction.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 6-Formylpyridine-3-sulfonyl chloride is crucial for understanding its three-dimensional structure and how its shape influences its interactions with other molecules. The presence of two functional groups, the formyl (-CHO) and the sulfonyl chloride (-SO2Cl), attached to the pyridine ring allows for rotational flexibility, leading to different conformers.

Molecular dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time, providing a dynamic picture of its behavior. rsc.org These simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of complex molecular systems. researchgate.net For 6-Formylpyridine-3-sulfonyl chloride, MD simulations could be used to identify the most stable conformers and the energy barriers between them. This information is critical for understanding its binding to biological targets or its reactivity in different chemical environments.

The chemical nature of 6-Formylpyridine-3-sulfonyl chloride, with its polar pyridine ring, hydrogen bond-accepting formyl group, and reactive sulfonyl chloride moiety, dictates a range of possible intermolecular interactions. These include dipole-dipole interactions, hydrogen bonding, and potentially π-π stacking. The specific nature and strength of these interactions will be highly dependent on the surrounding environment.

Solvent effects play a critical role in the behavior of 6-Formylpyridine-3-sulfonyl chloride. rsc.org In polar solvents, the molecule's dipole moment will lead to strong solute-solvent interactions, which can influence its conformational preferences and reactivity. For instance, in a protic solvent, the formyl group can act as a hydrogen bond acceptor. Computational models, such as polarizable force fields, can be used in MD simulations to accurately capture these solvent effects. nih.gov Understanding how the solvent influences the molecule's properties is essential for predicting its behavior in different reaction conditions or biological media.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers robust methods for predicting spectroscopic parameters, which can be used to interpret experimental data or to identify unknown compounds. For 6-Formylpyridine-3-sulfonyl chloride, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies is of particular interest.

NMR Chemical Shifts: The 1H NMR spectrum of a molecule provides a unique fingerprint based on the chemical environment of its hydrogen atoms. By comparing the known spectra of related compounds, such as pyridine-3-sulfonyl chloride and 6-methoxy-pyridine-3-sulfonyl chloride, the chemical shifts for 6-Formylpyridine-3-sulfonyl chloride can be predicted. The electron-withdrawing nature of the formyl group is expected to deshield the protons on the pyridine ring, leading to a downfield shift in their NMR signals.

Interactive Data Table: Predicted 1H NMR Chemical Shifts for 6-Formylpyridine-3-sulfonyl chloride

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 9.1 - 9.3 | d |

| H4 | 8.6 - 8.8 | dd |

| H5 | 7.6 - 7.8 | d |

| CHO | 10.0 - 10.2 | s |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Vibrational Frequencies: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds. The sulfonyl chloride group has characteristic strong absorption bands. sciepub.com For 6-Formylpyridine-3-sulfonyl chloride, these are expected in the regions of 1410-1370 cm-1 and 1204-1166 cm-1. sciepub.com The formyl group will also exhibit a characteristic C=O stretching frequency.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate vibrational frequencies. nih.gov The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for such calculations. nih.gov These theoretical predictions can be compared with experimental IR spectra to validate the structure of the synthesized compound.

Structure-Reactivity Correlations via Computational Descriptors

The reactivity of 6-Formylpyridine-3-sulfonyl chloride is governed by the electronic properties of its constituent atoms and functional groups. Computational descriptors can be used to quantify these properties and to establish correlations between the molecule's structure and its chemical reactivity.

One of the most well-established methods for correlating structure and reactivity is the use of Hammett plots. rsc.org These plots relate the reaction rates or equilibrium constants of a series of substituted compounds to the Hammett substituent constant (σ), which quantifies the electronic effect of the substituent. For 6-Formylpyridine-3-sulfonyl chloride, the formyl and sulfonyl chloride groups are both electron-withdrawing, which will influence the reactivity of the pyridine ring towards electrophilic and nucleophilic attack.

Other important computational descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can provide an indication of the molecule's kinetic stability.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 6-Formylpyridine-3-sulfonyl chloride, the ESP would show negative potential around the nitrogen and oxygen atoms and positive potential around the hydrogen atoms and the sulfur atom.

Quantitative Structure-Activity Relationship (QSAR): In the context of medicinal chemistry, QSAR models are used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Computational descriptors, such as those mentioned above, are used as the independent variables in these models to predict the activity of new compounds. nih.gov

By calculating these and other descriptors for 6-Formylpyridine-3-sulfonyl chloride, it is possible to predict its reactivity in various chemical reactions and to understand how its structure contributes to its potential biological activity.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Unconventional Reactivity and Novel Reaction Pathways

The dual reactivity of 6-formylpyridine-3-sulfonyl chloride offers substantial opportunities for discovering novel chemical transformations. Future research can be directed towards designing tandem, domino, or cascade reactions where both the aldehyde and sulfonyl chloride groups participate sequentially to rapidly construct complex molecular scaffolds. For instance, an initial reaction at the formyl group could trigger a subsequent intramolecular cyclization involving the sulfonyl chloride moiety, or a derivative thereof.

Furthermore, the electronic interplay between the electron-withdrawing sulfonyl chloride and formyl groups can modulate the reactivity of the pyridine (B92270) ring itself. This opens avenues for investigating unconventional C–H functionalization or dearomatization reactions of the pyridine nucleus, which are typically challenging transformations. digitellinc.com Exploring photochemical or electrochemical activation methods could also unveil unprecedented reaction pathways, leading to novel heterocyclic systems.

Table 1: Potential Unconventional Reaction Pathways

| Reaction Type | Proposed Transformation | Potential Outcome |

| Tandem Reaction | Initial condensation at the formyl group followed by intramolecular sulfonylation. | Rapid synthesis of fused heterocyclic systems. |

| Domino Reaction | Nucleophilic addition to the aldehyde, triggering a cascade that involves the sulfonyl group. | Formation of polycyclic structures in a single step. |

| C-H Functionalization | Directed activation of pyridine C-H bonds influenced by the substituents. | Site-selective introduction of new functional groups. |

| Photoredox Catalysis | Single-electron transfer processes to generate radical intermediates. | Access to novel bond formations and molecular scaffolds. |

Integration into Multicomponent Reactions (MCRs) and Flow Chemistry Systems

The distinct functionalities of 6-formylpyridine-3-sulfonyl chloride make it an ideal candidate for multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants. mdpi.com The aldehyde group can readily participate in well-established MCRs like the Ugi, Passerini, or Hantzsch dihydropyridine (B1217469) synthesis, while the sulfonyl chloride provides a handle for subsequent diversification. mdpi.comacsgcipr.org Future work could focus on developing novel MCRs where this compound acts as a key building block, enabling the rapid generation of diverse libraries of complex sulfonamides.

Transitioning the synthesis and transformations of 6-formylpyridine-3-sulfonyl chloride to continuous flow chemistry systems presents another promising research direction. Flow chemistry offers enhanced safety, scalability, and control over highly reactive species like sulfonyl chlorides. rsc.org Developing robust flow protocols could allow for the safe generation and immediate in-line consumption of this reagent, telescoping multiple synthetic steps and minimizing the handling of hazardous intermediates. rsc.org

Development of Sustainable and Eco-Friendly Synthetic Methodologies for the Compound

Future research should prioritize the development of green and sustainable methods for synthesizing 6-formylpyridine-3-sulfonyl chloride. rsc.org Traditional methods for preparing sulfonyl chlorides often rely on harsh reagents and generate significant waste. organic-chemistry.org Alternative, more environmentally friendly approaches could involve oxidative chlorination using greener oxidants and chlorine sources. thieme-connect.comfigshare.com For example, methods using N-chlorosuccinimide or sodium dichloroisocyanurate in more benign solvents could be explored. rsc.orgorganic-chemistry.org

Moreover, developing catalytic routes to the compound or its precursors would be a significant advancement. This could include investigating catalytic oxidation of corresponding thiol or disulfide precursors. A patent for a green chemical synthesis of pyridine-3-sulfonyl chloride highlights a method that avoids harsh acylating reagents and operates under mild conditions, increasing product yield and reducing costs. patsnap.comgoogle.com Similar principles could be applied to the synthesis of the 6-formyl derivative.

Design of Highly Selective Catalytic Transformations Leveraging the Compound's Functionality

The presence of two distinct reactive sites allows for the design of highly selective catalytic transformations. A key area of future research will be the development of catalysts that can chemoselectively target one functional group while leaving the other untouched. For instance, designing catalysts for the selective reduction of the aldehyde in the presence of the sulfonyl chloride, or vice-versa, would be highly valuable for synthetic planning.

The pyridine nitrogen atom can also act as a directing group in metal-catalyzed reactions, enabling site-selective functionalization at other positions on the ring. Research into catalytic systems that leverage this coordinating ability could lead to novel and highly efficient methods for C-H activation or cross-coupling reactions. nih.gov Furthermore, the development of chiral catalysts could enable asymmetric transformations of the formyl group, leading to enantiomerically enriched products with potential biological applications.

Table 2: Potential Selective Catalytic Transformations

| Transformation | Catalyst Type | Targeted Functionality | Potential Product |

| Chemoselective Reduction | Hydrosilylation or transfer hydrogenation catalyst | Formyl group | (6-(hydroxymethyl)pyridin-3-yl)sulfonyl chloride |

| Asymmetric Aldol Addition | Chiral organocatalyst or metal complex | Formyl group | Chiral β-hydroxy aldehyde sulfonamide |

| Directed C-H Functionalization | Transition metal catalyst (e.g., Pd, Ru, Rh) | Pyridine ring C-H bonds | Site-specifically functionalized pyridine derivatives |

| Cross-Coupling | Palladium or Nickel catalyst | Sulfonyl chloride (after conversion to sulfonate) | Biaryl or alkyl-aryl sulfonamides |

Advanced Material Science Applications (e.g., functional polymers, supramolecular materials)

The unique structure of 6-formylpyridine-3-sulfonyl chloride makes it an attractive monomer or functionalizing agent for advanced materials. The sulfonyl chloride group can react with amines or alcohols to form stable sulfonamide or sulfonate ester linkages, respectively, which can be incorporated into polymer backbones or as pendant groups. The aldehyde functionality offers a site for post-polymerization modification or for the formation of dynamic covalent bonds, leading to the creation of responsive or self-healing materials.

In supramolecular chemistry, the pyridine nitrogen provides a metal-coordination site, enabling the assembly of metal-organic frameworks (MOFs), coordination polymers, or discrete metallosupramolecular architectures. The formyl and sulfonyl groups can be used to tune the electronic properties, porosity, or functionality of these materials. For instance, postsynthetic modification of the aldehyde group within a MOF could be used to introduce new recognition sites for sensing applications. The development of fluorescent materials is also a possibility, as reactions involving pyridinium (B92312) species can lead to fluorescent dihydropyridine products. researchgate.net

Q & A

Q. What are the established synthetic routes for 6-Formylpyridine-3-sulfonyl chloride, and how is its purity validated?

- Methodological Answer : Synthesis typically involves sulfonation and chlorination of pyridine derivatives. For example, fluorinating agents like potassium fluoride in polar aprotic solvents (e.g., DMSO) are used to introduce functional groups, followed by sulfonyl chloride formation via reaction with thionyl chloride (SOCl₂) under controlled temperatures (40–45°C) .

- Key Characterization Techniques :

- Melting Point : 40–45°C (to confirm phase purity) .

- NMR Spectroscopy : To verify the formyl (-CHO) and sulfonyl chloride (-SO₂Cl) groups.

- Mass Spectrometry : For molecular weight confirmation (theoretical ~245.61 g/mol) .

Q. What safety protocols are critical when handling 6-Formylpyridine-3-sulfonyl chloride in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors, as sulfonyl chlorides are moisture-sensitive and release HCl gas .

- First Aid : Immediate rinsing with water for exposure; consult a physician if inhaled .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Pharmaceutical Intermediates : Used to synthesize sulfonamide derivatives for enzyme inhibitors or receptor modulators. For example, trifluoromethylpyridine sulfonyl chlorides are precursors for anti-cancer agents targeting cell proliferation .

- Biological Assays : Derivatives are tested in vitro (e.g., MTT assays) for cytotoxicity against cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective sulfonation in derivatives of 6-Formylpyridine-3-sulfonyl chloride?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., DMF) enhance electrophilic substitution at the pyridine ring’s 3-position .

- Catalysts : Lewis acids (e.g., AlCl₃) improve sulfonation efficiency .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-sulfonation .

- Monitoring : Use TLC or in-situ IR to track reaction progress .

Q. How should researchers resolve contradictions in reported reactivity between trifluoromethyl and methyl substituents in pyridine sulfonyl chlorides?

- Methodological Answer :

- Controlled Experiments : Compare reaction rates of 6-Formylpyridine-3-sulfonyl chloride with methyl-substituted analogs under identical conditions (e.g., nucleophilic substitution with amines) .

- Computational Studies : DFT calculations to analyze electronic effects (e.g., electron-withdrawing trifluoromethyl groups increase sulfonyl chloride reactivity) .

Q. What strategies are effective for studying the biological activity of 6-Formylpyridine-3-sulfonyl chloride derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing formyl with acetyl) and test against target enzymes .

- Mechanistic Probes : Use fluorescent tags or isotopic labeling to track cellular uptake and target engagement .

Q. Can this compound be utilized in metal-organic framework (MOF) synthesis, and what properties would it impart?

- Methodological Answer :

- MOF Design : The sulfonyl chloride group can act as a ligand for metal nodes (e.g., Pd or Zn), creating porous structures for gas storage.

- Functionalization : Post-synthetic modification (PSM) of MOFs with formyl groups enables covalent anchoring of biomolecules for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.